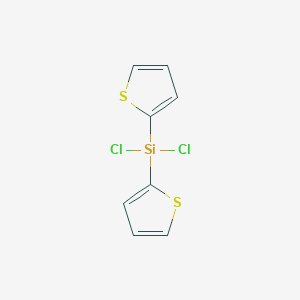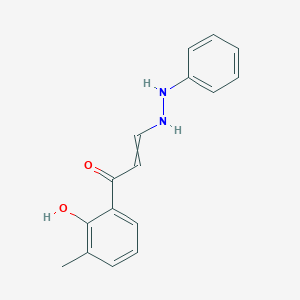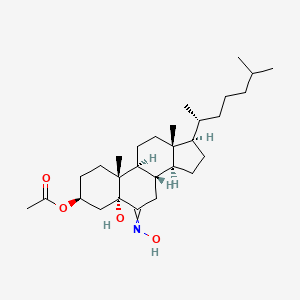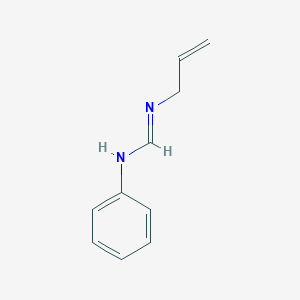
Dichlorodi(thiophen-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorodi(thiophen-2-yl)silane: is an organosilicon compound that features two thiophene rings attached to a silicon atom, which is also bonded to two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorodi(thiophen-2-yl)silane typically involves the reaction of thiophen-2-yl lithium or thiophen-2-yl magnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C4H3SLi+SiCl4→(C4H3S)2SiCl2+2LiCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Dichlorodi(thiophen-2-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, to form new organosilicon compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states of silicon.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Silane derivatives with varying oxidation states.
Wissenschaftliche Forschungsanwendungen
Dichlorodi(thiophen-2-yl)silane has several scientific research applications, including:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of Dichlorodi(thiophen-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and thiophene rings. The silicon atom can form stable bonds with other elements, making it a versatile compound in organic synthesis. The thiophene rings contribute to the compound’s electronic properties, making it useful in materials science and catalysis.
Vergleich Mit ähnlichen Verbindungen
Dichlorodiphenylsilane: Similar structure but with phenyl groups instead of thiophene rings.
Dichlorodimethylsilane: Contains methyl groups instead of thiophene rings.
Dichlorodiethylsilane: Contains ethyl groups instead of thiophene rings.
Uniqueness: Dichlorodi(thiophen-2-yl)silane is unique due to the presence of thiophene rings, which impart distinct electronic and structural properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
CAS-Nummer |
64102-92-7 |
|---|---|
Molekularformel |
C8H6Cl2S2Si |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
dichloro(dithiophen-2-yl)silane |
InChI |
InChI=1S/C8H6Cl2S2Si/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
InChI-Schlüssel |
GUSKNSFAPQKMCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)[Si](C2=CC=CS2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)


![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)





![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
